5-bromo-N-(2,2-dimethoxyethyl)nicotinamide
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Description
“5-bromo-N-(2,2-dimethoxyethyl)nicotinamide” is a chemical compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The molecular formula of this compound is C10H13BrN2O3 .
Molecular Structure Analysis
The molecular structure of “5-bromo-N-(2,2-dimethoxyethyl)nicotinamide” consists of a pyridine ring with a bromine atom at the 5th position and a carboxamide group at the 3rd position . The carboxamide group is further substituted with a 2,2-dimethoxyethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-N-(2,2-dimethoxyethyl)nicotinamide” include a molecular weight of 289.13 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .Scientific Research Applications
Synthesis and Chemical Properties
Nicotinamide derivatives, including brominated versions, have been extensively studied for their synthetic pathways and chemical characteristics. For example, the synthesis of 5-bromo-nicotinonitrile, involving 5-bromo-nicotinamide as an intermediate, demonstrates the importance of these compounds in organic synthesis. The process involves chlorination, ammonium aqueous reaction, and oxidation to achieve high yields of targeted products. The structures of the intermediates and the final product are characterized using FT-IR and 1H NMR, indicating the precision in synthesizing specific nicotinamide derivatives (Chen Qi-fan, 2010).
Supramolecular Chemistry
The role of nicotinamide in the formation of supramolecular structures is significant. It has been used as a supramolecular reagent in synthesizing copper(II) complexes with various halogenobenzoates. These complexes are studied for their structure and EPR spectra, highlighting the potential of nicotinamide derivatives in creating complex structures with potential applications in material science and catalysis (J. Halaška et al., 2016).
Catalytic and Magnetic Studies
Research on dimeric lanthanide compounds involving 5-bromo-nicotinate showcases the versatility of nicotinamide derivatives in catalysis and magnetic studies. These compounds exhibit excellent catalytic performance in olefin epoxidation reactions and demonstrate interesting magnetic properties, suggesting their utility in catalytic processes and materials science (R. Sen et al., 2010).
Biological Applications
Nicotinamide and its derivatives have been explored for their biological applications, including their role in promoting cell survival and differentiation. Although not directly related to "5-bromo-N-(2,2-dimethoxyethyl)nicotinamide," studies on nicotinamide's effects on cell biology provide insights into the potential biological implications of its derivatives. Nicotinamide is known to act as an antioxidant and has been involved in various oxidation-reduction reactions in biological systems, suggesting its importance in cellular metabolism and potential therapeutic applications (N. Otte, C. Borelli, H. C. Korting, 2005).
properties
IUPAC Name |
5-bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-15-9(16-2)6-13-10(14)7-3-8(11)5-12-4-7/h3-5,9H,6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGMKFFGVWNHSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CN=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733937 |
Source
|
Record name | 5-Bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,2-dimethoxyethyl)nicotinamide | |
CAS RN |
1250036-97-5 |
Source
|
Record name | 5-Bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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